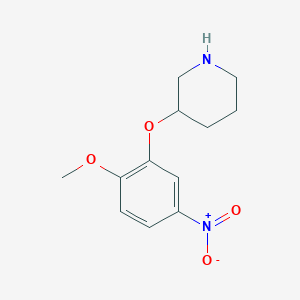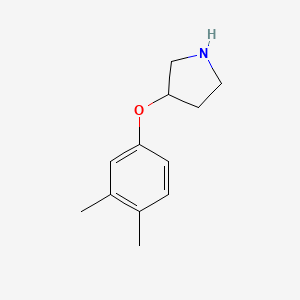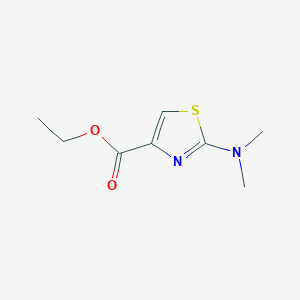
2-(二甲氨基)噻唑-4-羧酸乙酯
描述
Ethyl 2-(dimethylamino)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C8H12N2O2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(dimethylamino)thiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(dimethylamino)thiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌应用
2-(二甲氨基)噻唑-4-羧酸乙酯:衍生物已被合成并评估其抗菌功效。这些化合物对多重耐药菌株表现出可喜的疗效。 例如,某些衍生物对革兰氏阳性菌表皮葡萄球菌和革兰氏阴性菌铜绿假单胞菌表现出显著的抗菌潜力 .
抗真菌活性
同一类化合物也已被测试其抗真菌特性。 一些衍生物对光滑念珠菌和白色念珠菌表现出抑制作用,其抑制圈与参考药物制霉菌素相当或更大 .
抗HIV特性
噻唑衍生物,包括与2-(二甲氨基)噻唑-4-羧酸乙酯相关的衍生物,已被探索其作为抗HIV剂的潜在作用。 这些化合物的结构灵活性和功能多样性使其成为开发新型抗HIV药物的合适候选者 .
抗氧化作用
噻唑衍生物的抗氧化能力是另一个研究领域。 这些化合物可以作为自由基清除剂,从而保护细胞免受氧化应激,而氧化应激是多种慢性疾病的促成因素 .
抗肿瘤和细胞毒性作用
研究还深入探讨了噻唑衍生物的抗肿瘤和细胞毒性作用。 一些研究报道合成了对人肿瘤细胞系表现出有效作用的化合物,表明这些分子在癌症治疗中的潜力 .
镇痛和抗炎用途
噻唑衍生物的镇痛和抗炎特性已有充分的文献记载。 这些化合物已被用作合成具有显着治疗作用的杂环类似物的起始材料,以减少疼痛和炎症 .
作用机制
Target of Action
Ethyl 2-(dimethylamino)thiazole-4-carboxylate is a derivative of 2-aminothiazoles, which are known to have diverse biological activities . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .
Mode of Action
The compound interacts with its target, UDP-N-acetylmuramate/L-alanine ligase, by binding to it . This binding can inhibit the enzyme’s activity, disrupting the synthesis of peptidoglycan and thereby affecting the integrity of the bacterial cell wall . This can lead to the death of the bacteria, making the compound potentially useful as an antimicrobial agent .
Biochemical Pathways
The action of Ethyl 2-(dimethylamino)thiazole-4-carboxylate affects the peptidoglycan biosynthesis pathway . By inhibiting UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the formation of peptidoglycan, a key component of the bacterial cell wall . This can lead to the weakening of the cell wall and ultimately the death of the bacteria .
Pharmacokinetics
The compound’s solubility and stability suggest that it may have good bioavailability .
Result of Action
The molecular effect of Ethyl 2-(dimethylamino)thiazole-4-carboxylate’s action is the inhibition of UDP-N-acetylmuramate/L-alanine ligase, which disrupts the synthesis of peptidoglycan . On a cellular level, this can lead to the weakening of the bacterial cell wall, potentially causing the bacteria to die . This makes the compound a potential candidate for antimicrobial therapy .
Action Environment
The action, efficacy, and stability of Ethyl 2-(dimethylamino)thiazole-4-carboxylate can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution within the body . Additionally, factors such as pH and temperature can impact the compound’s stability and its interaction with its target enzyme .
生化分析
Biochemical Properties
Ethyl 2-(dimethylamino)thiazole-4-carboxylate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is involved in bacterial cell wall synthesis . The interaction between Ethyl 2-(dimethylamino)thiazole-4-carboxylate and this enzyme can inhibit its activity, leading to potential antimicrobial effects. Additionally, this compound may interact with other biomolecules, such as proteins involved in cellular signaling pathways, further influencing biochemical reactions within the cell.
Cellular Effects
Ethyl 2-(dimethylamino)thiazole-4-carboxylate has been observed to affect various types of cells and cellular processes. In particular, it can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the growth of certain bacterial cells by disrupting their cell wall synthesis . Additionally, Ethyl 2-(dimethylamino)thiazole-4-carboxylate may impact eukaryotic cells by altering gene expression patterns and affecting metabolic pathways, leading to changes in cellular function and viability.
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-(dimethylamino)thiazole-4-carboxylate involves its binding interactions with specific biomolecules. This compound can bind to the active site of enzymes, such as UDP-N-acetylmuramate/L-alanine ligase, inhibiting their activity and preventing the synthesis of essential cellular components . Additionally, Ethyl 2-(dimethylamino)thiazole-4-carboxylate may interact with other proteins involved in cellular signaling, leading to changes in gene expression and cellular responses. These interactions at the molecular level contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(dimethylamino)thiazole-4-carboxylate can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 2-(dimethylamino)thiazole-4-carboxylate remains stable under certain conditions, but its degradation products may also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, including potential changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Ethyl 2-(dimethylamino)thiazole-4-carboxylate can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial activity, without causing significant toxicity . At higher doses, Ethyl 2-(dimethylamino)thiazole-4-carboxylate may induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications and safety assessment.
Metabolic Pathways
Ethyl 2-(dimethylamino)thiazole-4-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes in the liver, leading to the formation of active or inactive metabolites . The metabolic pathways of Ethyl 2-(dimethylamino)thiazole-4-carboxylate may also influence its overall biological activity and potential therapeutic effects.
Transport and Distribution
The transport and distribution of Ethyl 2-(dimethylamino)thiazole-4-carboxylate within cells and tissues are critical factors that determine its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, Ethyl 2-(dimethylamino)thiazole-4-carboxylate may localize to specific cellular compartments, influencing its accumulation and activity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
Ethyl 2-(dimethylamino)thiazole-4-carboxylate exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of Ethyl 2-(dimethylamino)thiazole-4-carboxylate can influence its interactions with biomolecules and its overall biological effects. Understanding the factors that govern its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
ethyl 2-(dimethylamino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-4-12-7(11)6-5-13-8(9-6)10(2)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKJQUOJVGLXQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of Ethyl 2-(dimethylamino)-1,3-thiazole-4-carboxylate described in the research?
A1: The research presents a novel method for synthesizing ethyl 2-(dimethylamino)-1,3-thiazole-4-carboxylate using a four-component reaction. [] This method utilizes readily available starting materials: acid chlorides, tetramethylthiourea, ethyl bromopyruvate, and ammonium thiocyanate. [] The significance lies in the potential for this method to be more efficient and cost-effective compared to previous synthetic routes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Phenethyloxy)methyl]piperidine hydrochloride](/img/structure/B1451506.png)
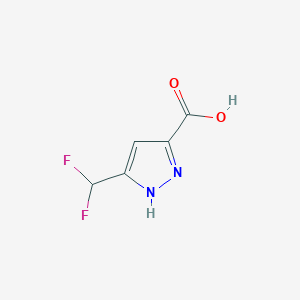
![[3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride](/img/structure/B1451512.png)
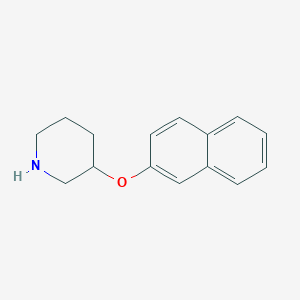
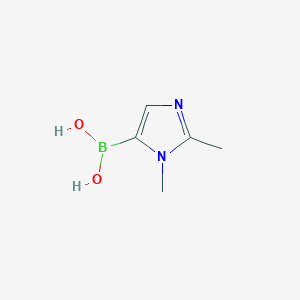
![N-Methyl-1-(5-methyl-2-thienyl)-N-[(5-methyl-2-thienyl)methyl]methanamine hydrochloride](/img/structure/B1451517.png)

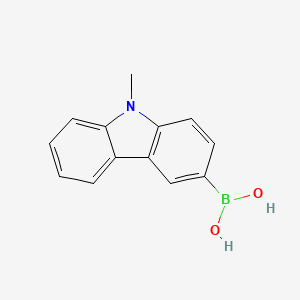
![Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1451522.png)
![3-{[(3-Fluorobenzyl)oxy]methyl}piperidine](/img/structure/B1451523.png)
